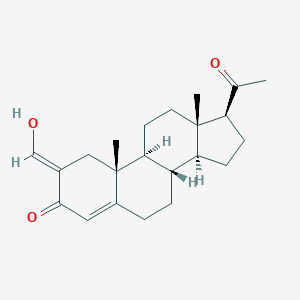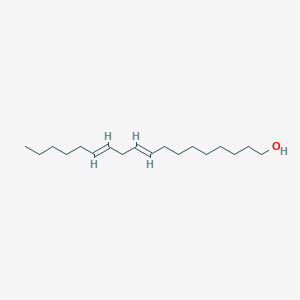
9,12-Octadecadien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Octadecadien-1-OL, also known as (Z,Z)-9,12-Octadecadien-1-OL, is an unsaturated fatty alcohol with the molecular formula C18H34O. It is characterized by the presence of two double bonds located at the 9th and 12th positions of the carbon chain. This compound is a derivative of linoleic acid and is commonly found in various natural sources, including plant oils.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,12-Octadecadien-1-OL can be synthesized through the hydrogenation of linoleic acid using a ruthenium-based catalyst. The reaction typically involves the transfer hydrogenation process, where linoleic acid is converted to this compound under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of linoleic acid. The process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium or ruthenium, to achieve the desired conversion. The reaction is carried out in a reactor vessel, and the product is subsequently purified through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including aldehydes, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated fatty alcohols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated fatty alcohols.
Substitution: Esters and other substituted derivatives.
Scientific Research Applications
9,12-Octadecadien-1-OL has a wide range of applications in scientific research, including:
Biology: The compound is studied for its role in biological membranes and its effects on cell signaling pathways.
Industry: this compound is used in the formulation of cosmetics, personal care products, and as an intermediate in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 9,12-Octadecadien-1-OL involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can modulate the activity of various enzymes and receptors involved in cell signaling, leading to changes in cellular responses. The specific molecular targets and pathways include the modulation of protein kinase C and the activation of peroxisome proliferator-activated receptors (PPARs).
Comparison with Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th positions, similar to 9,12-Octadecadien-1-OL but with a carboxylic acid group instead of a hydroxyl group.
Oleic Acid: A monounsaturated fatty acid with a single double bond at the 9th position.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness: this compound is unique due to its dual double bonds and hydroxyl functional group, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations and its bioactive properties make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
1577-52-2 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadeca-9,12-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3 |
InChI Key |
JXNPEDYJTDQORS-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCCO |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCO |
Synonyms |
9,12-octadecadien-1-ol linoleyl alcohol linoleyl alcohol, (E,E)-isomer linoleyl alcohol, (Z,Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


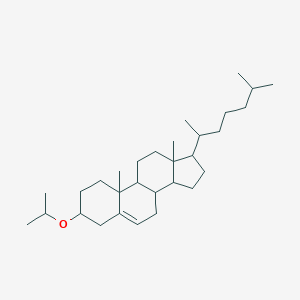
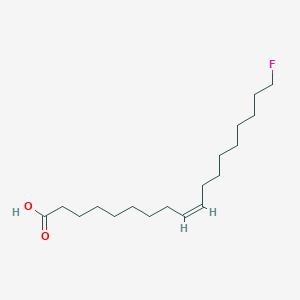
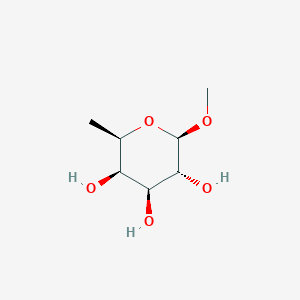
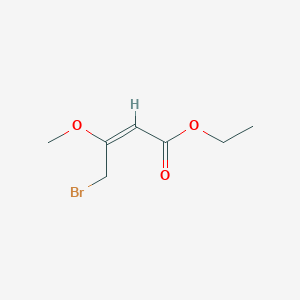
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
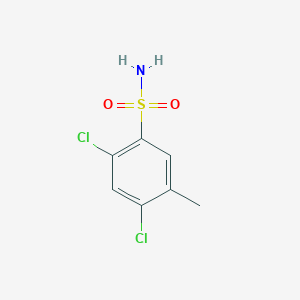
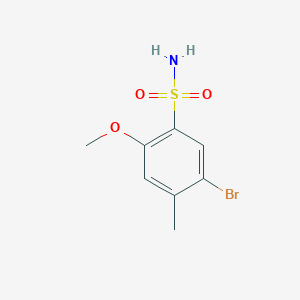

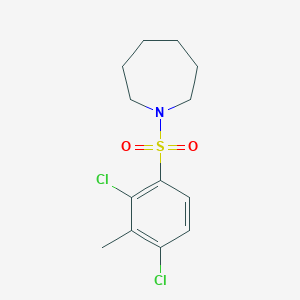
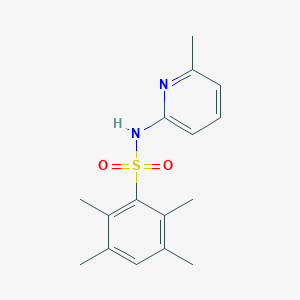

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)
